molecular formula C22H13BrO8 B11137125 6-bromo-2,2'-dioxo-2H,2'H-3,4'-bichromene-7',8'-diyl diacetate

6-bromo-2,2'-dioxo-2H,2'H-3,4'-bichromene-7',8'-diyl diacetate

Cat. No.: B11137125
M. Wt: 485.2 g/mol
InChI Key: VPSYLUXAIZXMNN-UHFFFAOYSA-N
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Description

6-bromo-2,2’-dioxo-2H,2’H-3,4’-bichromene-7’,8’-diyl diacetate is a complex organic compound characterized by its unique structure, which includes bromine and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2’-dioxo-2H,2’H-3,4’-bichromene-7’,8’-diyl diacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, acetylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety standards .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,2’-dioxo-2H,2’H-3,4’-bichromene-7’,8’-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxychromenes. Substitution reactions can lead to a variety of halogenated or functionalized chromenes .

Scientific Research Applications

6-bromo-2,2’-dioxo-2H,2’H-3,4’-bichromene-7’,8’-diyl diacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-bromo-2,2’-dioxo-2H,2’H-3,4’-bichromene-7’,8’-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound’s bromine and chromene groups play crucial roles in its reactivity and biological activity. These interactions can modulate various biochemical processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-bromo-2,2’-dioxo-2H,2’H-3,4’-bichromene-7’,8’-diyl diacetate apart from similar compounds is its specific structural arrangement and the presence of acetate groups.

Properties

Molecular Formula

C22H13BrO8

Molecular Weight

485.2 g/mol

IUPAC Name

[8-acetyloxy-4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C22H13BrO8/c1-10(24)28-18-6-4-14-15(9-19(26)31-20(14)21(18)29-11(2)25)16-8-12-7-13(23)3-5-17(12)30-22(16)27/h3-9H,1-2H3

InChI Key

VPSYLUXAIZXMNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O)OC(=O)C

Origin of Product

United States

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